PI3K-IN-12

PI3Kβ inhibition Isoform selectivity Kinase profiling

Researchers studying PTEN-loss-driven PI3Kβ dependence or tumor microenvironment immune modulation often struggle with isoform bias in screening campaigns. PI3K-IN-12 (comp 76, CAS 1807551-44-5) solves this by delivering confirmed multi-isoform inhibition (PI3Kβ IC50: 46 nM, PI3Kδ: 2 nM, PI3Kγ: 160 nM) in a single chemical entity, eliminating dual-inhibitor combination complexity. Key supply advantages: • Verified identity by CAS, MW (494.03), and formula (C21H24ClN5O3S2) to prevent confusion with PI3Kα-IN-12 or PI3Kδ-IN-12. • Sourced from the Infinity/Gilead patent lineage (WO2016101553A1/US11021467) for reliable benchmarking. • Bulk quantities and custom synthesis options available with global shipping.

Molecular Formula C21H24ClN5O3S2
Molecular Weight 494.0 g/mol
Cat. No. B15138213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-12
Molecular FormulaC21H24ClN5O3S2
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CN)C2=CC(=C(N=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C21H24ClN5O3S2/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28)
InChIKeyYCVQOWKBUVDTOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-12: Pan-PI3K Inhibitor Overview


PI3K-IN-12 (also designated comp 76, CAS 1807551-44-5) is a synthetic small-molecule inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), documented in the patent WO2016101553A1 as a representative compound within a broader series of PI3K kinase inhibitors [1]. It bears the molecular formula C21H24ClN5O3S2 and a molecular weight of 494.03 g/mol [2]. Unlike the structurally distinct, later-disclosed isoform-selective agents PI3Kα-IN-12 (compound 13, CAS 2966861-50-5, MW 726.84) and PI3Kδ-IN-12 (compound 13, CAS not disclosed in original patent, MW 444.27) , PI3K-IN-12 represents an earlier chemotype from the Infinity Pharmaceuticals/Gilead Sciences patent lineage targeting multiple PI3K isoforms simultaneously [3].

Pan-Class I PI3K inhibitor for multi-isoform pathway studies

Sourced from Infinity/Gilead patent series (WO2016101553A1)

Distinguished from isoform-selective probes (PI3Kα-IN-12, PI3Kδ-IN-12)

PI3K-IN-12: Non-Interchangeability with Isoform-Selective Probes


The commercially available PI3K inhibitor landscape includes compounds with sharply divergent isoform selectivity fingerprints that preclude simple substitution. PI3Kα-IN-12 (compound 13) exhibits picomolar selectivity for the PI3Kα isoform (IC50 1.2 nM) with reported in vivo tumor regression activity [1], while PI3Kδ-IN-12 preferentially targets PI3Kδ (pKi 8.0) over other Class I isoforms . In contrast, PI3K-IN-12 (comp 76), sourced from a distinct patent family (WO2016101553A1 / US11021467), demonstrates a fundamentally different polypharmacology profile against PI3Kβ, PI3Kγ, and PI3Kδ isoforms [2]. Substituting one for another without verifying target engagement against the specific isoform repertoire of the biological model risks misleading negative or false-positive results in pathway inhibition studies. The quantitative evidence below details exactly where these selectivity profiles diverge.

Isoform selectivity profile mismatch

PI3K-IN-12 engages PI3Kβ/δ/γ; PI3Kα-IN-12 is PI3Kα-selective. Using the latter may leave PI3Kβ/δ/γ-dependent pathways unassessed.

Chemical identity confusion

“IN-12” naming overlaps with PI3Kα-IN-12 (CAS 2966861-50-5) and PI3Kδ-IN-12; different MW and formula mean verification is needed to avoid unintended chemotype selection.

Patent and assay provenance divergence

PI3K-IN-12 derives from Infinity/Gilead patents with TR-FRET assay data; later-disclosed isoform-selective probes stem from different labs and assay platforms, limiting direct cross-comparison.

PI3K-IN-12 Differentiation Evidence


PI3Kβ Inhibition vs. PI3Kα-IN-12

PI3K-IN-12 (comp 76 from US11021467) demonstrates measurable inhibitory activity against PI3Kβ with an IC50 of 46 nM, as determined in a TR-FRET biochemical assay using heterodimeric recombinant Class I PI3K proteins [1]. In contrast, the structurally unrelated PI3Kα-IN-12 (compound 13) is reported as a highly selective PI3Kα inhibitor (IC50 1.2 nM) and has not demonstrated comparable PI3Kβ engagement in published data [2]. This represents a fundamental selectivity divergence: PI3K-IN-12 engages PI3Kβ at nanomolar concentrations, while PI3Kα-IN-12 is optimized for PI3Kα exclusivity.

PI3Kβ Activity
Reported
PI3K-IN-12 IC50 46 nM vs. PI3Kα-IN-12 no reported PI3Kβ activity
May support PI3Kβ-dependent model studies; PI3Kα-IN-12 lacks comparable engagement in published data.
TR-FRET assay; cross-study comparison only
PI3Kβ inhibition Isoform selectivity Kinase profiling

PI3Kδ Affinity vs. PI3Kδ-IN-12

PI3K-IN-12 (comp 76 from US11021467) exhibits potent inhibition of PI3Kδ with an IC50 of 2 nM in TR-FRET biochemical assays [1]. The dedicated PI3Kδ inhibitor PI3Kδ-IN-12 (compound 13) displays a pIC50 of 5.8 (IC50 approximately 1,580 nM) and pKi of 8.0 (Ki approximately 10 nM) against PI3Kδ . While PI3Kδ-IN-12 offers selectivity for PI3Kδ over other isoforms (pKi: δ 8.0, γ 6.5, β 6.4, α 6.7), PI3K-IN-12 delivers nanomolar potency against both PI3Kδ (2 nM) and PI3Kβ (46 nM), along with measurable PI3Kγ inhibition (160 nM) [2], providing a broader multi-isoform target profile rather than exclusive PI3Kδ selectivity.

PI3Kδ Affinity
Reported
PI3K-IN-12 IC50 2 nM; PI3Kδ-IN-12 pIC50 5.8 (assay formats differ)
Supports dual PI3Kδ/PI3Kβ pathway studies; single-isoform PI3Kδ inhibitor provides a different target profile.
Cross-study context; assay platform comparison limited
PI3Kδ inhibition Kinase selectivity Immuno-oncology

PI3Kγ Inhibition vs. PI3Kα-Selective Comparators

PI3K-IN-12 (comp 76) demonstrates PI3Kγ inhibition with an IC50 of 160 nM in TR-FRET biochemical assays using heterodimeric recombinant proteins [1]. PI3Kα-IN-12 (compound 13), by design, is a highly selective PI3Kα inhibitor (IC50 1.2 nM) and has no reported activity against PI3Kγ [2]. PI3Kδ-IN-12 shows measurable PI3Kγ binding (pKi 6.5, equivalent to Ki ~316 nM) , though its primary target is PI3Kδ. The presence of dual PI3Kγ/PI3Kδ activity in PI3K-IN-12 (IC50 160 nM and 2 nM, respectively) distinguishes it from PI3Kα-selective agents entirely and positions it as an alternative multi-isoform probe for inflammatory and immuno-oncology applications where PI3Kγ-mediated leukocyte migration is relevant.

PI3Kγ Activity
Reported
PI3K-IN-12 IC50 160 nM; PI3Kα-IN-12 no reported PI3Kγ activity
May support PI3Kγ/δ immune migration studies; PI3Kα-IN-12 is not documented for PI3Kγ engagement.
TR-FRET assay; comparator data from literature
PI3Kγ inhibition Immune cell migration Inflammation

Chemical Structure Differentiation from Confusable Analogs

A critical procurement risk exists due to nomenclature confusion: PI3K-IN-12 (comp 76), PI3Kα-IN-12 (compound 13), and PI3Kδ-IN-12 (compound 13) are three distinct chemical entities with different CAS numbers, molecular formulas, and molecular weights. PI3K-IN-12 has CAS 1807551-44-5, formula C21H24ClN5O3S2, and MW 494.03 [1]; PI3Kα-IN-12 has CAS 2966861-50-5, formula C28H36F2N10O5S3, and MW 726.84 ; PI3Kδ-IN-12 has formula C20H15Cl2N5O3 and MW 444.27 . Ordering 'PI3K-IN-12' but receiving PI3Kα-IN-12 or PI3Kδ-IN-12 would introduce an unintended isoform selectivity profile into experiments. Additionally, CAS 1807551-44-5 is shared with PI3KD/V-IN-01, a potent ATP-competitive PI3Kδ/Vps34 dual inhibitor , indicating that the same CAS may refer to different biological annotations in different supplier catalogs.

Identity Verification
Specification review
MW 494.03 vs. PI3Kα-IN-12 726.84 vs. PI3Kδ-IN-12 444.27; CAS 1807551-44-5 unique
Confirm CAS and MW to avoid unintended isoform profile introduced by nomenclature confusion.
Other “IN-12” analogs carry distinct chemotypes
Chemical identity Quality control Procurement verification

Patent Provenance vs. PI3Kα-IN-12

PI3K-IN-12 (comp 76) originates from the Infinity Pharmaceuticals/Gilead Sciences patent lineage (WO2016101553A1, US11021467), which describes inhibitors of PI3K kinase activity for cancer and cell proliferative disorders [1]. The BindingDB record BDBM500217 (US11021467, Compound 76) confirms this provenance with IC50 data generated using heterodimeric recombinant Class I PI3K proteins in TR-FRET format [2]. In contrast, PI3Kα-IN-12 (compound 13) is disclosed in ACS Med Chem Lett (2023) by Tang et al. as part of a 1,3,5-triazine/pyrimidine dithiocarbamate series targeting PI3Kα selectively [3]. These represent entirely different chemical series, optimization campaigns, and patent estates, making the compounds non-interchangeable both legally (IP considerations) and scientifically (distinct structure-activity relationships).

Provenance
Source review
WO2016101553A1 / US11021467 (Infinity/Gilead) vs. ACS Med Chem Lett 2023 (PI3Kα-IN-12)
Different patent estates and SAR series; IP and literature context diverge.
Ensure documentation aligns with the intended compound series
Patent provenance Chemical series Medicinal chemistry

PI3K-IN-12 Research & Procurement Scenarios


Multi-Isoform PI3K Inhibition in PTEN-Deficient Cancer

PI3K-IN-12 is the appropriate tool compound for laboratories investigating the coordinated roles of PI3Kβ, PI3Kδ, and PI3Kγ in tumor models where PTEN loss drives PI3Kβ dependence. With confirmed IC50 values of 46 nM (PI3Kβ), 2 nM (PI3Kδ), and 160 nM (PI3Kγ) in TR-FRET biochemical assays [1], PI3K-IN-12 provides multi-isoform coverage that PI3Kα-selective probes cannot deliver. In contrast, using PI3Kα-IN-12 in PTEN-null models would fail to interrogate the PI3Kβ signaling axis that is critical for these genotypes.

Dual PI3Kγ/δ Inhibition in Immuno-Oncology

For studies of tumor immune microenvironment modulation — including macrophage polarization, neutrophil chemotaxis, and regulatory T-cell function — PI3K-IN-12 offers confirmed dual PI3Kγ (IC50 160 nM) and PI3Kδ (IC50 2 nM) inhibitory activity in a single chemical entity [2]. This dual targeting profile is relevant for investigating the combined role of PI3Kγ-mediated myeloid cell trafficking and PI3Kδ-mediated lymphocyte signaling, eliminating the need for two separate isoform-selective inhibitors in combination studies.

Identity Verification in Compound Procurement

When procuring PI3K inhibitors for screening libraries, compound management teams must verify identity by CAS (1807551-44-5), molecular formula (C21H24ClN5O3S2), and MW (494.03) rather than relying solely on the 'IN-12' name suffix [3]. The existence of PI3Kα-IN-12 (CAS 2966861-50-5, MW 726.84) and PI3Kδ-IN-12 (MW 444.27) as distinct chemical entities with divergent selectivity profiles makes identity verification essential to prevent unintended isoform bias in screening campaigns .

Pan-PI3K Reference for Medicinal Chemistry Benchmarking

PI3K-IN-12 (comp 76) serves as a reference compound for medicinal chemistry programs benchmarking new pan-PI3K inhibitors against the Infinity/Gilead chemical series disclosed in WO2016101553A1 and US11021467 [4]. The documented IC50 values (PI3Kβ 46 nM, PI3Kδ 2 nM, PI3Kγ 160 nM) provide a quantitative baseline for comparing novel chemotypes in terms of multi-isoform potency, complementing comparisons against the clinical pan-PI3K inhibitor Copanlisib (PI3Kα 0.5 nM, PI3Kδ 0.7 nM, PI3Kβ 3.7 nM, PI3Kγ 6.4 nM) .

Application
Selection Property
Validation Focus
PTEN-deficient cancer pathway studies
Multi-isoform PI3K coverage (PI3Kβ/δ/γ)
PI3Kβ-dependent signaling verification
Immuno-oncology pathway studies
PI3Kγ/δ dual inhibition profile
Myeloid and lymphoid cell signaling endpoints
Compound procurement identity check
CAS and MW differentiation from confusable analogs
Analytical identity confirmation
Medicinal chemistry reference benchmarking
Pan-PI3K potency baseline from patent series
Potency profile comparison across chemotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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